5-Bromopyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula . This compound is derived from pyridazine, which features a six-membered ring containing two nitrogen atoms at positions 1 and 2. The bromine atom is substituted at the 5-position, while the carboxylic acid group is located at the 4-position. This unique structure contributes to its chemical reactivity and potential biological applications.
5-Bromopyridazine-4-carboxylic acid can be synthesized through various methods, primarily involving the bromination of pyridazine derivatives. It is commercially available from chemical suppliers and can be utilized in various scientific research applications.
This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. It is classified as both a building block in organic synthesis and an intermediate in pharmaceutical development.
The synthesis of 5-Bromopyridazine-4-carboxylic acid typically involves the bromination of pyridazine-4-carboxylic acid. Common reagents for this process include bromine or N-bromosuccinimide (NBS), often in the presence of solvents like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or under reflux conditions to maximize yield.
The molecular structure of 5-Bromopyridazine-4-carboxylic acid consists of a pyridazine ring with specific substituents:
O=C(C1=CC(Br)=CN=C1)O
.5-Bromopyridazine-4-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 5-Bromopyridazine-4-carboxylic acid is context-dependent, particularly in biological systems. It may interact with various molecular targets, including enzymes, receptors, or nucleic acids. The presence of the bromine atom and carboxylic acid group can significantly influence its binding affinity and specificity. Ongoing research aims to elucidate these pathways further, which may vary based on specific biological contexts.
5-Bromopyridazine-4-carboxylic acid serves multiple scientific purposes:
This compound's unique structural features make it a valuable resource in both academic research and industrial applications, contributing to advancements in medicinal chemistry and related fields.
5-Bromopyridazine-4-carboxylic acid belongs to the diazine class of nitrogen-containing heterocycles, characterized by a six-membered ring containing two adjacent nitrogen atoms. Systematic naming follows IUPAC conventions: "Pyridazine" designates the parent heterocycle, "4-carboxylic acid" specifies the carboxylic acid substituent at position 4, and "5-bromo" indicates bromine substitution at position 5. This arrangement creates a distinctive electronic configuration where the electron-withdrawing carboxylic acid and bromine groups flank the electron-deficient pyridazine ring. This synergy enhances electrophilic character at carbon positions adjacent to nitrogen, facilitating nucleophilic substitution reactions crucial for derivatization [4] [8].
The molecular formula is C₅H₃BrN₂O₂, with a molar mass of 203.00 g/mol. X-ray crystallography of analogous compounds reveals nearly coplanar positioning of carboxylic acid and pyridazine rings, promoting conjugation. Bromine’s size (van der Waals radius ≈ 1.85 Å) introduces steric influences affecting regioselectivity in metal-catalyzed cross-couplings. Computational analyses indicate marked polarization of the C-Br bond (partial positive charge on carbon), rendering it reactive in palladium-catalyzed Suzuki-Miyaura reactions [4]. The compound’s acid dissociation constant (pKa) is approximately 3.5–4.0 due to the heteroaromatic carboxylic acid, enabling salt formation with pharmaceutical amines.
Table 1: Key Structural Features Influencing Reactivity
Structural Element | Electronic Effect | Synthetic Consequence |
---|---|---|
Pyridazine Ring (N-N moiety) | Strong electron deficiency | Facilitates nucleophilic addition/substitution |
C5-Bromine | σ-electron withdrawal; halide leaving group | Cross-coupling site (e.g., Suzuki, Buchwald-Hartwig) |
C4-Carboxylic Acid | π-electron withdrawal; H-bonding capability | Metal coordination; salt formation; dipole enhancement |
Pyridazine chemistry emerged significantly in the mid-20th century, with early routes relying on cyclocondensation of 1,4-dicarbonyl compounds with hydrazines. Initial syntheses of halogenated pyridazines faced challenges in regiocontrol, often yielding mixtures requiring tedious separation [4] [8]. The discovery of transition-metal-catalyzed cross-coupling reactions revolutionized access to complex pyridazine derivatives. Suzuki-Miyaura couplings, in particular, became pivotal due to commercial availability of boronic acids and aqueous reaction tolerance [4].
Historically, 5-Bromopyridazine-4-carboxylic acid derivatives gained prominence as key intermediates following advances in regioselective bromination techniques. Early methods used molecular bromine in acetic acid, but selectivity improved using N-bromosuccinimide (NBS) with Lewis acid catalysts. The carboxylic acid group’s directing effect enables selective bromination at ortho (C5) or peri positions relative to the ring nitrogens [4] [8]. Modern routes employ halogen dance rearrangements or directed ortho-lithiation (using diisopropylamide bases) followed by bromination to achieve high positional purity. A landmark development involved using 4-pyridazinecarboxylic acids as substrates for decarboxylative halogenation, streamlining access to 3,5-dihalopyridazines [4].
Table 2: Evolution of Synthetic Methods for Brominated Pyridazinecarboxylic Acids
Era | Primary Method | Limitations | Advances |
---|---|---|---|
1950s–1970s | Hydrazine cyclocondensation | Low regioselectivity; moderate yields | Established core ring synthesis |
1980s–1990s | Electrophilic bromination (Br₂/NBS) | Overbromination; separation challenges | Regioselectivity via protecting groups |
2000s–Present | Directed metallation/bromination | Air/moisture sensitivity | High C5 selectivity; functional group tolerance |
This compound serves as a linchpin for constructing complex molecules across research domains. In pharmaceuticals, its dual functionality enables parallel derivatization: the bromine participates in cross-couplings to install aryl, heteroaryl, or alkyl groups, while the carboxylic acid undergoes amidation, esterification, or reduction. This facilitates rapid generation of structure-activity relationship (SAR) libraries. For example, it is incorporated into kinase inhibitor scaffolds targeting oncological pathways, where the pyridazine core acts as a purine bioisostere. Analogous brominated pyridines (e.g., 5-bromonicotinic acid) are precursors to anti-inflammatory agents and EGFR inhibitors, highlighting the potential of the pyridazine analog [3] [6] [10]. Recent patent literature describes its use in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, where the bromine is displaced by heterocyclic boronic acids to enhance target affinity [6] [8].
In agrochemical development, the compound is a precursor to herbicides and fungicides. Its derivatization via esterification yields bioactive molecules that disrupt cell wall synthesis in phytopathogens. The pyridazine ring’s electron deficiency also enables metal coordination, facilitating catalyst design. For instance, iridium(III) complexes incorporating brominated pyridazine-carboxylate ligands exhibit enhanced luminescent properties for organic light-emitting diodes (OLEDs) [4].
Material science leverages this molecule in nonlinear optics (NLO) and polymer synthesis. Push-pull chromophores for second-harmonic generation (SHG) are synthesized by Suzuki coupling electron-rich thiophene boronic acids at C5, while the carboxylic acid anchors electron-withdrawing groups (e.g., cyano-phenyl). This creates dipolar structures with high hyperpolarizability (β ≈ 175 × 10⁻³⁰ esu), critical for electro-optic modulators [4]. Additionally, it serves as a monomer in polyamides and polyesters, where its rigidity enhances thermal stability (decomposition temperatures >300°C), and bromine enables flame retardancy [10].
Representative Applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0